molecular formula C15H21NO5 B14364126 Dimethyl 3-(morpholin-4-yl)cyclohepta-2,7-diene-1,2-dicarboxylate CAS No. 92703-13-4

Dimethyl 3-(morpholin-4-yl)cyclohepta-2,7-diene-1,2-dicarboxylate

Cat. No.: B14364126
CAS No.: 92703-13-4
M. Wt: 295.33 g/mol
InChI Key: NEGJKRWHSNMMAT-UHFFFAOYSA-N
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Description

Dimethyl 3-(morpholin-4-yl)cyclohepta-2,7-diene-1,2-dicarboxylate is an organic compound with a complex structure that includes a seven-membered ring, multiple double bonds, and functional groups such as esters and a morpholine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl 3-(morpholin-4-yl)cyclohepta-2,7-diene-1,2-dicarboxylate typically involves multiple steps, starting from simpler organic moleculesThe reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis while maintaining stringent quality control standards. The use of automated reactors and advanced analytical techniques helps in monitoring the reaction progress and ensuring the consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 3-(morpholin-4-yl)cyclohepta-2,7-diene-1,2-dicarboxylate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes. Substitution reactions can introduce new functional groups, leading to a diverse array of derivatives with different chemical and physical properties.

Scientific Research Applications

Dimethyl 3-(morpholin-4-yl)cyclohepta-2,7-diene-1,2-dicarboxylate has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including drug development and delivery systems.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Dimethyl 3-(morpholin-4-yl)cyclohepta-2,7-diene-1,2-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Dimethyl 3-(morpholin-4-yl)cyclohepta-2,7-diene-1,2-dicarboxylate include other cyclohepta-diene derivatives and morpholine-containing molecules. Examples include:

Uniqueness

What sets this compound apart from similar compounds is its specific combination of functional groups and ring structures, which confer unique chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

92703-13-4

Molecular Formula

C15H21NO5

Molecular Weight

295.33 g/mol

IUPAC Name

dimethyl 3-morpholin-4-ylcyclohepta-2,7-diene-1,2-dicarboxylate

InChI

InChI=1S/C15H21NO5/c1-19-14(17)11-5-3-4-6-12(13(11)15(18)20-2)16-7-9-21-10-8-16/h5H,3-4,6-10H2,1-2H3

InChI Key

NEGJKRWHSNMMAT-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CCCCC(=C1C(=O)OC)N2CCOCC2

Origin of Product

United States

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